3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]propanamide
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Overview
Description
3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(3-methoxyphenyl)methyl]propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(3-methoxyphenyl)methyl]propanamide typically involves multi-step organic reactions
Formation of Triazoloquinazoline Core: The initial step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorobenzyl halide as the reagent.
Attachment of Methoxyphenyl Group: The methoxyphenyl group is attached through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(3-methoxyphenyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often under the influence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(3-methoxyphenyl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(3-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline
- N-[(3-methoxyphenyl)methyl]propanamide
- 4H,5H-[1,2,4]triazolo[4,3-a]quinazoline derivatives
Uniqueness
3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(3-methoxyphenyl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H24FN5O3 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C27H24FN5O3/c1-36-21-6-4-5-19(15-21)16-29-25(34)14-13-24-30-31-27-32(17-18-9-11-20(28)12-10-18)26(35)22-7-2-3-8-23(22)33(24)27/h2-12,15H,13-14,16-17H2,1H3,(H,29,34) |
InChI Key |
UOWPOYMDQHXJPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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